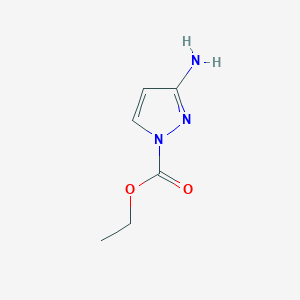
3-アミノ-1H-ピラゾール-1-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-1H-pyrazole-1-carboxylate is a heterocyclic compound with a pyrazole ring structure. This compound is known for its stability and versatility in various chemical reactions. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.
科学的研究の応用
Ethyl 3-amino-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
Target of Action
Ethyl 3-amino-1H-pyrazole-1-carboxylate is a biochemical reagent Pyrazole derivatives, which include ethyl 3-amino-1h-pyrazole-1-carboxylate, are known to have a broad spectrum of biological activities . They are often used in the development of various pharmaceuticals .
Mode of Action
It is known that pyrazole derivatives can interact with multiple receptors . The specific interactions and resulting changes would depend on the particular biological or chemical context in which the compound is used.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
The molecular and cellular effects of Ethyl 3-amino-1H-pyrazole-1-carboxylate would depend on its specific targets and mode of action. Given its classification as a biochemical reagent , it is likely used in a variety of contexts, each with potentially different results.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-amino-1H-pyrazole-1-carboxylate. Factors such as temperature, pH, and the presence of other compounds could affect its stability and interaction with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-1H-pyrazole-1-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction typically requires refluxing in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-1H-pyrazole-1-carboxylate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-amino-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-4-pyrazolecarboxylate
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-amino-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
特性
IUPAC Name |
ethyl 3-aminopyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)9-4-3-5(7)8-9/h3-4H,2H2,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXOTZVOTQCKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)


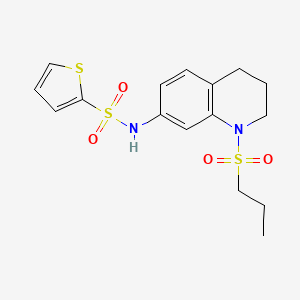

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
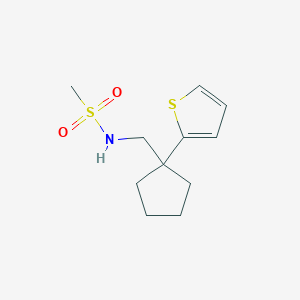

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)
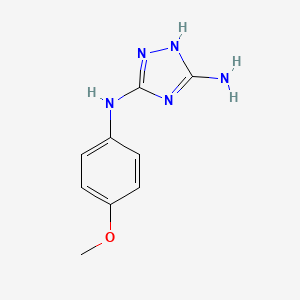
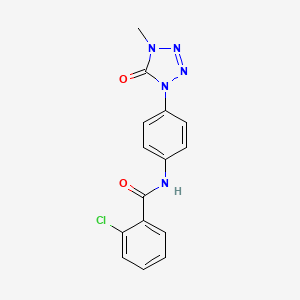
![2-chloro-6-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2388548.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)
